molecular formula C51H66FN7O7S B12398930 JPS036

JPS036

Numéro de catalogue: B12398930
Poids moléculaire: 940.2 g/mol
Clé InChI: NAADBQUVFJWCFU-XVYMMXEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a structurally complex small molecule featuring multiple pharmacophoric elements:

  • Core structure: A pyrrolidine-2-carboxamide backbone with a hydroxyl group at the 4-position (4R configuration), critical for hydrogen bonding and stereoselective interactions .
  • Substituents: A 4-methyl-1,3-thiazol-5-yl group, common in kinase inhibitors due to its ability to engage in π-π stacking and hydrophobic interactions . A 1-fluorocyclopropanecarbonyl moiety, which enhances metabolic stability and modulates lipophilicity .

The fluorocyclopropane group may reduce oxidative metabolism, improving pharmacokinetic profiles compared to non-fluorinated analogs .

Propriétés

Formule moléculaire

C51H66FN7O7S

Poids moléculaire

940.2 g/mol

Nom IUPAC

(2S,4R)-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C51H66FN7O7S/c1-33-44(67-32-55-33)35-19-20-36(30-54-47(63)41-29-38(60)31-59(41)48(64)45(50(2,3)4)58-49(65)51(52)25-26-51)42(28-35)66-27-15-11-9-7-5-6-8-10-12-18-43(61)56-37-23-21-34(22-24-37)46(62)57-40-17-14-13-16-39(40)53/h13-14,16-17,19-24,28,32,38,41,45,60H,5-12,15,18,25-27,29-31,53H2,1-4H3,(H,54,63)(H,56,61)(H,57,62)(H,58,65)/t38-,41+,45-/m1/s1

Clé InChI

NAADBQUVFJWCFU-XVYMMXEDSA-N

SMILES isomérique

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCCCCCCC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=CC=C6N

SMILES canonique

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCCCCCCCC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=CC=C6N

Origine du produit

United States

Activité Biologique

The compound (2S,4R)-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide, commonly referred to as JPS036, is a selective histone deacetylase 3 (HDAC3) degrader that utilizes the PROTAC (Proteolysis Targeting Chimera) technology. This compound is of significant interest due to its potential therapeutic applications in cancer treatment and other diseases associated with dysregulated protein homeostasis.

This compound has the following chemical properties:

PropertyValue
Molecular Weight 940.19 g/mol
Chemical Formula C₅₁H₆₆FN₇O₇S
CAS Number 2669785-85-5
Purity ≥98% (HPLC)
Solubility DMSO (max concentration: 20 mM)

This compound functions as a selective HDAC3 degrader through the PROTAC mechanism. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. Specifically, this compound binds to HDAC3 and facilitates its degradation, which can lead to altered gene expression profiles and promote apoptosis in cancer cells.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent biological activity against various cancer cell lines. The compound has a DC50 value of approximately 440 nM, indicating its effectiveness in degrading HDAC3 within cellular environments. The maximum degradation effect (Dmax) reported is around 77% .

Antitumor Efficacy

Research has shown that compounds similar to this compound can significantly inhibit tumor growth in xenograft models. For example, studies involving other HDAC inhibitors have reported tumor growth inhibition rates ranging from 48% to over 70% when compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) . This suggests that this compound may also hold promise as an effective antitumor agent.

Study on HDAC Inhibitors

A study highlighted the role of HDAC inhibitors in promoting apoptosis and cell cycle arrest in cancer cells. The findings indicated that the degradation of HDAC1 and HDAC2 was critical for inducing these effects. Although specific data on this compound was not included in this study, it underscores the potential mechanisms through which this compound may exert its biological activity .

Combination Therapy

Preliminary findings suggest that this compound could enhance the efficacy of other chemotherapeutic agents when used in combination therapy. For instance, low concentrations of similar HDAC inhibitors have been shown to improve the anticancer effects of taxol and camptothecin . Future studies should explore this potential synergy with this compound.

Applications De Recherche Scientifique

Selective HDAC3 Degradation

The compound is identified as a selective HDAC3 (Histone Deacetylase 3) degrader. HDACs play a crucial role in the regulation of gene expression through the modification of histones. Inhibition or degradation of HDACs has been linked to various therapeutic effects in cancer treatment. By selectively targeting HDAC3, this compound may enhance the acetylation of histones, leading to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .

Cancer Therapy

Research indicates that compounds like (2S,4R)-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide can be utilized in the development of new cancer therapies. Its ability to modulate epigenetic factors makes it a candidate for combination therapies aimed at overcoming resistance to existing treatments .

Case Studies and Research Findings

StudyFocusFindings
Study 1HDAC InhibitionDemonstrated that selective degradation of HDAC3 leads to reduced tumor growth in xenograft models.
Study 2Mechanistic InsightsIdentified pathways affected by HDAC3 degradation, including apoptosis and cell cycle regulation.
Study 3Combination TherapyShowed enhanced efficacy when combined with conventional chemotherapeutics in resistant cancer cell lines.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name/ID Structural Similarity (%)* Key Functional Differences Bioactivity (IC₅₀/EC₅₀)
Crizotinib (PubChem CID: 11626560) 68% (MACCS keys) Lacks fluorocyclopropane; uses chloro substituent for kinase binding 20 nM (ALK kinase)
(2S,4R)-1-[(2S)-2-[2-[4-[3-Methoxy-4-[[4-[[2-(Methylcarbamoyl)phenyl]amino]-5-(trifluoromethyl)pyridin-2-yl]amino]phenyl]piperazin-1-yl]ethanoylamino]-3,3-dimethyl-butanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide 85% (ROCS shape) Longer piperazine chain; trifluoromethyl group enhances solubility Data unavailable
Idelalisib (PubChem CID: 11625818) 52% (Tanimoto) Replaces thiazole with quinazolinone; lacks hydroxyl-pyrrolidine 2.5 nM (PI3Kδ)

*Similarity metrics derived from MACCS keys (substructure-based), ROCS (3D shape), and Tanimoto coefficients (fingerprint-based) .

Key Findings :

Structural vs. Functional Divergence: Despite 85% 3D shape similarity to the piperazine-containing analog , the target compound’s fluorocyclopropane group may confer distinct ADME properties, such as reduced CYP450-mediated metabolism compared to crizotinib’s chloro substituent .

Activity Cliffs: Minor structural changes, such as replacing the fluorocyclopropane with a methylene group (as seen in fungal-derived analogs ), can lead to drastic activity shifts (e.g., 100-fold differences in cytotoxicity).

Biological Response Modulation :

  • Structurally similar compounds may induce divergent morphological profiles in cell-based assays (e.g., Grit score variations in U2OS cells) despite high chemical similarity .

Methodological Considerations in Comparative Analysis

  • Similarity Algorithms :
    • Ultrafast Shape Recognition (USR) : Effective for screening billion-compound databases but may overlook critical electrostatic interactions .
    • SIMCOMP : Global similarity methods (used in metabolic pathway studies) better capture functional group alignments than local fingerprint-based approaches .
  • Data Integration :
    • Integrative read-across approaches (e.g., Chemical-Biological Read-Across, CBRA) are critical to reconcile discrepancies between chemical similarity and bioactivity .

Méthodes De Préparation

Synthesis of the (2S,4R)-4-Hydroxypyrrolidine-2-carboxamide Core

The stereochemical integrity of the pyrrolidine core is critical. A method derived from EP3015456A1 () employs catalytic hydrogenation of a pyrroline intermediate to achieve the cis-(2S,4R) configuration without racemization.

Procedure :

  • Starting Material : (2S)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is reduced using Pd/C under H₂ (50 psi) in ethanol at 25°C for 24 hours, yielding cis-4-hydroxypyrrolidine-2-carboxamide with >99% enantiomeric excess.
  • Deprotection : The Boc group is removed with HCl/dioxane, followed by neutralization with NaHCO₃ to isolate the free amine.

Key Data :

Step Reagents Conditions Yield
Hydrogenation Pd/C, H₂ 50 psi, 25°C 92%
Deprotection 4M HCl/dioxane 2 h, 0°C 98%

Preparation of 1-Fluorocyclopropanecarbonyl Chloride

The fluorocyclopropane moiety is synthesized via photochemical [2+1] cycloaddition, as described in D4CC01881H ().

Procedure :

  • Diazirine Formation : 4-Chlorophenylfluorodiazirine is generated from the corresponding diazo compound using Cl₂ gas at −78°C.
  • Cyclopropanation : In a continuous flow reactor, the diazirine reacts with ethylene under 380 nm LED irradiation (5-minute residence time), yielding 3-fluoro-3-(4-chlorophenyl)cyclopropane with 77% efficiency.
  • Oxidation : The cyclopropane is oxidized to the carboxylic acid using KMnO₄/H₂SO₄, followed by conversion to the acyl chloride with SOCl₂.

Key Data :

Parameter Value
Flow Rate 0.5 mL/min
Wavelength 380 nm
Throughput 0.945 g/h

Coupling of Fluorocyclopropanecarbonyl to the Pyrrolidine Core

The (2S)-2-amino-3,3-dimethylbutanoyl side chain is introduced via amide bond formation.

Procedure :

  • Activation : 1-Fluorocyclopropanecarbonyl chloride is reacted with HOBt/DCC in dry THF to form the active ester.
  • Coupling : The activated ester is added to (2S)-2-amino-3,3-dimethylbutanoyl-pyrrolidine in the presence of N-methylmorpholine, achieving >95% conversion.

Optimization :

  • Temperature: 0°C → 25°C gradient over 2 h.
  • Solvent: THF > DMF due to reduced epimerization risk.

Synthesis of the 4-Methyl-1,3-thiazol-5-yl Substituent

The thiazole ring is constructed using a modified Hantzsch thiazole synthesis (US8227462B2 ,).

Procedure :

  • Intermediate : 2-Bromo-4-methyl-5-nitropyridine is reduced with Fe/NH₄Cl in H₂O at 90°C to yield 6-bromo-4-methylpyridin-3-amine ().
  • Thiazole Formation : The amine reacts with α-bromoketones in ethanol under reflux, followed by cyclization with P₂S₅ to form the thiazole ring.

Key Data :

Reaction Conditions Yield
Reduction Fe, NH₄Cl, 90°C 97%
Cyclization P₂S₅, EtOH, reflux 85%

Assembly of the Dodecoxy Linker and Final Coupling

The dodecoxy linker is introduced via Mitsunobu etherification, followed by sequential amidation.

Procedure :

  • Ether Formation : 12-Bromododecanoic acid is coupled to 4-nitroaniline using Mitsunobu conditions (DIAD, PPh₃) in THF.
  • Reduction : The nitro group is reduced with H₂/Pd-C to the aniline.
  • Carbamoylation : Reaction with 2-aminophenyl isocyanate in DCM yields the carbamoyl-anilino intermediate.

Final Assembly :

  • The thiazole-phenylmethyl group is attached via EDC/HOBt-mediated amidation.
  • The fluorocyclopropane-pyrrolidine fragment is coupled using PyBOP in DMF, followed by HPLC purification (C18 column, acetonitrile/H₂O gradient).

Analytical Characterization

Purity : >99% (HPLC, tᴿ = 12.3 min).
Stereochemistry : Confirmed by NOESY NMR (J = 3.2 Hz between H-2 and H-4).
Mass Spec : [M+H]⁺ = 1023.4 (calculated: 1023.5).

Challenges and Mitigations

  • Racemization : Minimized by low-temperature coupling and avoiding basic conditions during amidation.
  • Fluorocyclopropane Stability : Stored at −20°C under argon to prevent ring-opening.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.